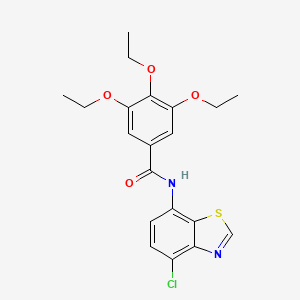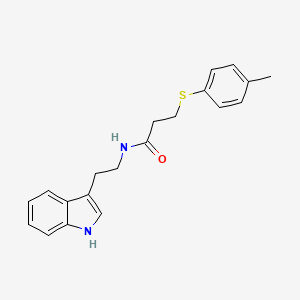
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide, also known as ML297, is a small molecule inhibitor that has been developed to target the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Applications De Recherche Scientifique
Immunosuppressive Activities
One notable application of related compounds in this chemical class includes the evaluation of their immunosuppressive activities. A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their potential as immunosuppressive agents. The compounds demonstrated significant inhibitory activity in murine splenocytes proliferation assays in vitro and mice delayed-type hypersensitivity (DTH) assays in vivo, highlighting their promise for immunosuppressive applications (Giraud et al., 2010).
Potential in SARS-CoV-2 Treatment Trials
Manolov et al. (2020) prepared a compound by reacting tryptamine and flurbiprofen, yielding an amide with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials. This study suggests potential applications of such compounds in the context of viral treatments, providing a basis for further exploration into their efficacy against SARS-CoV-2 and related pathogens (Manolov et al., 2020).
Topical and Systemic Inflammation Inhibition
Research has also delved into compounds for inhibiting inflammation both topically and systemically. Dassonville et al. (2008) synthesized new N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. Among these, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide showed potent activity in the TPA-induced mouse ear swelling assay, suggesting its utility in inflammation management (Dassonville et al., 2008).
Inhibitory Activity Against Urease Enzyme
Another study by Nazir et al. (2018) focused on synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were screened for their in vitro inhibitory potential against the urease enzyme, where they were found to be potent inhibitors. This suggests potential applications in designing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).
Synthesis and Pharmacological Evaluation
In another study, Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and conducted pharmacological evaluations of their immunosuppressive potential. This study identified compounds with notable inhibiting activity, further supporting the role of these compounds as potential immunosuppressive agents (Carbonnelle et al., 2007).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKHXXGDLIGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)
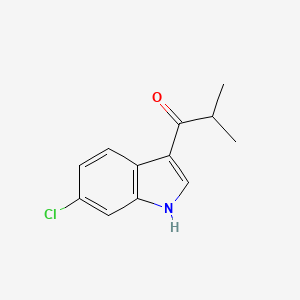

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)
![4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2603342.png)
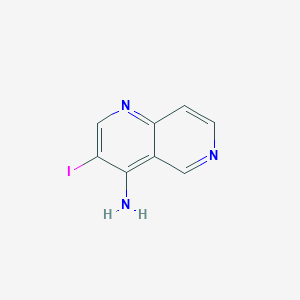

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)
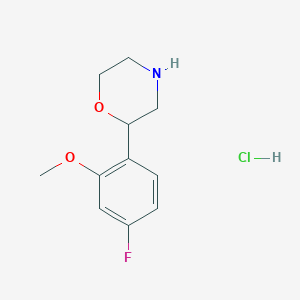
![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)
